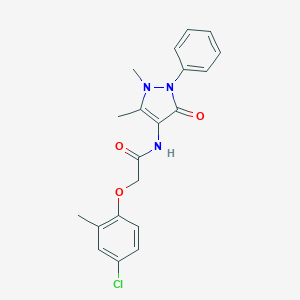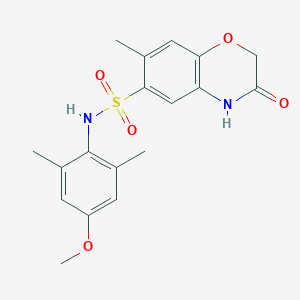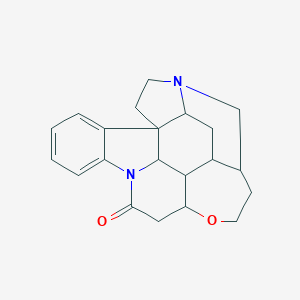
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research. One of the primary uses of this compound is in the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A kinase, which is involved in cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
Another application of this compound is in the study of inflammation. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This anti-inflammatory effect makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of protein kinases and inflammatory cytokines. The compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to cell cycle arrest and apoptosis.
In the case of inflammation, the compound inhibits the production of inflammatory cytokines by blocking the activation of NF-kappaB, a transcription factor that regulates the expression of cytokine genes. This inhibition leads to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on protein kinases and inflammatory cytokines, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments is its specificity for protein kinases and inflammatory cytokines. This specificity allows for precise targeting of these pathways, reducing off-target effects and increasing the accuracy of the results.
However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to cause liver damage and other adverse effects in animal studies. Therefore, careful consideration must be given to the dosage and administration of the compound in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One area of interest is the development of new cancer therapies that target protein kinases. The compound has shown promise in preclinical studies as a potential therapeutic agent for several types of cancer, including breast cancer and leukemia.
Another area of interest is the development of anti-inflammatory agents. The compound has shown potent anti-inflammatory effects in vitro and in vivo, making it a potential therapeutic agent for the treatment of inflammatory diseases.
In conclusion, 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential of this compound in the development of new therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-chloro-2-methylphenol, which is then reacted with ethyl 2-bromoacetate to form the ester derivative. The ester is then hydrolyzed to form the corresponding acid, which is then reacted with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Propriétés
Nom du produit |
2-(4-Chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide |
|---|---|
Formule moléculaire |
C20H20ClN3O3 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-11-15(21)9-10-17(13)27-12-18(25)22-19-14(2)23(3)24(20(19)26)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,22,25) |
Clé InChI |
UMCRYAHSMGYZPO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)


![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
